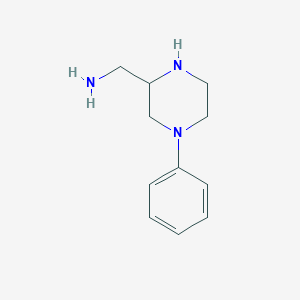

(4-Phenylpiperazin-2-yl)methanamine

Descripción general

Descripción

(4-Phenylpiperazin-2-yl)methanamine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by a piperazine ring substituted with a phenyl group and a methanamine group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-2-yl)methanamine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction. This can be achieved by reacting piperazine with a phenyl halide in the presence of a base such as sodium hydride.

Methanamine Introduction: The final step involves the introduction of the methanamine group. This can be done through reductive amination, where the piperazine derivative is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(4-Phenylpiperazin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (4-Phenylpiperazin-2-yl)methanamine serves as a versatile building block for creating more complex molecules. It is utilized in the synthesis of various derivatives that exhibit unique chemical properties.

Biology

The compound has been investigated for its interactions with neurotransmitter systems, particularly in neuropharmacology. It acts as a ligand for several receptors, including serotonin and dopamine receptors, making it a valuable tool in studying neurological disorders.

Medicine

Research has highlighted the potential therapeutic applications of this compound:

-

Anticonvulsant Activity : Several derivatives have shown efficacy in animal models of epilepsy. For instance, compounds derived from this structure have been tested for their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

This table illustrates the effectiveness of specific derivatives compared to standard antiepileptic drugs.

Compound ED50 (mg/kg) TD50 (mg/kg) Protective Index 20 52.30 >500 >9.56 - Stimulant Properties : The compound has been explored for its stimulant effects, particularly in treating conditions such as ADHD and narcolepsy .

Case Study 1: Anticonvulsant Screening

A study synthesized new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity. The results indicated that certain compounds exhibited significant protection against seizures in animal models, highlighting their potential as new anticonvulsants .

Case Study 2: Neuropharmacological Research

Research into the effects of this compound on neurotransmitter systems demonstrated its ability to modulate receptor activity, suggesting applications in treating neurodegenerative disorders such as Parkinson's disease .

Mecanismo De Acción

The mechanism of action of (4-Phenylpiperazin-2-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, influencing their activity. This binding can modulate neurotransmitter release and uptake, thereby affecting various physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

- (4-Methylpiperazin-1-yl)methanamine

- (4-Phenylpiperazin-1-yl)methanone

- (4-Methoxyphenyl)piperazine

Uniqueness

Compared to similar compounds, (4-Phenylpiperazin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a valuable compound in medicinal chemistry.

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and industrial chemistry. Its unique structure and reactivity make it an important intermediate in the synthesis of various pharmaceuticals and other chemicals. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for leveraging its full potential in scientific research and industrial applications.

Actividad Biológica

Overview

(4-Phenylpiperazin-2-yl)methanamine, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including anticonvulsant, antimicrobial, and anticancer activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHN

- Molecular Weight : 218.30 g/mol

1. Anticonvulsant Activity

Recent studies have focused on the anticonvulsant properties of analogs derived from this compound. A notable study synthesized twenty-two new derivatives and evaluated their efficacy in animal models of epilepsy. The results indicated that some compounds exhibited significant protection against seizures induced by maximal electroshock (MES).

Key Findings :

- The most effective compound provided protection at doses of 100 mg/kg and 300 mg/kg.

- Variations in lipophilicity influenced the onset and duration of anticonvulsant action .

| Compound ID | Dose (mg/kg) | Time Interval | Protection Observed |

|---|---|---|---|

| 19 | 300 | 0.5 h | Yes |

| 19 | 100 | 4 h | Yes |

| 14 | 100 | 4 h | Yes |

2. Antimicrobial Activity

The antimicrobial profile of this compound derivatives has also been investigated. Research indicates that certain compounds exhibit activity against various pathogens, including bacteria and fungi.

Study Highlights :

- Compounds were tested against Gram-positive and Gram-negative bacteria.

- The presence of specific functional groups significantly influenced antimicrobial potency, with some derivatives showing effective minimum inhibitory concentrations (MIC) against Candida albicans.

| Compound ID | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4 | 0.78 | Candida albicans |

| - | >1.00 | Staphylococcus aureus |

| - | >1.00 | Escherichia coli |

3. Anticancer Activity

The anticancer potential of compounds containing the this compound moiety has been explored in various studies. For instance, certain derivatives have shown cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7.

Mechanism of Action :

Research indicates that these compounds may induce cell cycle arrest and apoptosis in cancer cells, potentially through p53-independent pathways .

Case Study: Anticonvulsant Activity Assessment

In a controlled study, researchers synthesized N-phenyl derivatives based on this compound to evaluate their anticonvulsant activity using the MES test. The study concluded that structural modifications could enhance efficacy while maintaining safety profiles.

Case Study: Antimicrobial Efficacy

A comparative analysis was conducted to assess the antimicrobial activity of various piperazine derivatives against multiple pathogens. The study highlighted the importance of lipophilicity and specific substituents in enhancing antibacterial properties.

Propiedades

IUPAC Name |

(4-phenylpiperazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-8-10-9-14(7-6-13-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCNTXJOEJEWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533188 | |

| Record name | 1-(4-Phenylpiperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91532-95-5 | |

| Record name | 1-(4-Phenylpiperazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.